molecular formula C13H20N2S B8110896 2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane

2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane

Cat. No.: B8110896
M. Wt: 236.38 g/mol
InChI Key: SYZWXNYMZUAEQA-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[45]decane is a spirocyclic compound that features a thiophene ring attached to a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of N-benzylacrylamides with ethyl bromodifluoroacetate in the presence of a copper catalyst can yield difluoroalkylated 2-azaspiro[4.5]decanes . This method can be adapted to introduce the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic core or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced spirocyclic derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the spirocyclic core can provide structural rigidity and influence the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.5]decane: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    Thiophene derivatives: Do not possess the spirocyclic core, which can limit their structural diversity.

Uniqueness

2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane is unique due to the combination of the spirocyclic core and the thiophene ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-2-12(16-9-1)10-15-8-5-13(11-15)3-6-14-7-4-13/h1-2,9,14H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZWXNYMZUAEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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